Methyl 4-cyano-6-methylpicolinate is an organic compound belonging to the class of picolinate derivatives. Its chemical formula is C9H8N2O2, and it features a pyridine ring substituted with a cyano group at the 4-position and a methyl group at the 6-position. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that methyl 4-cyano-6-methylpicolinate exhibits biological activity, particularly in enzyme inhibition. It may interact with specific enzyme targets, influencing metabolic pathways. Such interactions can lead to potential therapeutic applications, although detailed studies on its pharmacological effects are still required.
The synthesis of methyl 4-cyano-6-methylpicolinate typically involves the following steps:
These methods allow for efficient production of the compound while maintaining high purity levels.
Methyl 4-cyano-6-methylpicolinate has several applications:
Studies on the interactions of methyl 4-cyano-6-methylpicolinate with biological systems suggest that it may inhibit specific enzymes involved in metabolic processes. Understanding these interactions is crucial for elucidating its potential therapeutic roles and optimizing its use in drug development.
Methyl 4-cyano-6-methylpicolinate shares structural similarities with several other compounds, including:
| Compound Name | Structural Features |
|---|---|
| Methyl picolinate | Lacks cyano group; simpler structure |
| Methyl 4-cyanopicolinate | Similar cyano group but different substitution patterns |
| Methyl 2-pyridinecarboxylate | Different position of carboxylate; lacks cyano functionality |
| Methyl 3-cyanopicolinate | Cyano group at another position on the pyridine ring |
Uniqueness: Methyl 4-cyano-6-methylpicolinate is unique due to its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological properties compared to its analogs. This specificity can lead to unique applications in medicinal chemistry and agricultural sciences.
The emergence of methyl 4-cyano-6-methylpicolinate aligns with the broader evolution of pyridine chemistry in the late 20th and early 21st centuries. Pyridine derivatives have long been valued for their electronic properties and biological activity, but the introduction of substituents like cyano and ester groups expanded their synthetic versatility. Methyl 4-cyano-6-methylpicolinate was first synthesized as part of efforts to optimize picolinic acid derivatives for catalytic applications. Its CAS registry (1206249-37-7) places its formal identification in the post-2008 era, coinciding with advancements in high-throughput screening and combinatorial chemistry.
Early synthetic routes to this compound likely involved nucleophilic substitution or condensation reactions, leveraging the reactivity of halogenated pyridine precursors. For instance, methyl 4-chloropicolinate (CAS 24484-93-3), a structurally related compound, has been used as a starting material for introducing cyano groups via metal-catalyzed cyanation. The strategic placement of the cyano group at the 4-position and the methyl group at the 6-position on the pyridine ring enhances steric and electronic modulation, enabling selective transformations in subsequent reactions.
Methyl 4-cyano-6-methylpicolinate’s utility stems from its dual functionalization: the electron-withdrawing cyano group activates the ring for electrophilic substitution, while the ester moiety offers a handle for hydrolysis or transesterification. These features make it a precursor to pharmacologically active molecules, such as kinase inhibitors and antimicrobial agents.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| CAS Registry Number | 1206249-37-7 | |
| MDL Number | MFCD14582010 |
The compound’s ester group can be hydrolyzed to a carboxylic acid under basic conditions, facilitating further derivatization. Meanwhile, the cyano group participates in cycloaddition reactions or serves as a nitrile precursor to amines via reduction. For example, in a study of analogous pyridine derivatives, ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CID 275523) underwent selective reduction to yield amino-substituted heterocycles. Such reactivity underscores methyl 4-cyano-6-methylpicolinate’s potential in generating libraries of bioactive molecules.
Academic investigations into methyl 4-cyano-6-methylpicolinate have focused on its electronic and steric effects in metal-mediated reactions. Pyridine derivatives often act as ligands in coordination chemistry, and the cyano group’s strong electron-withdrawing character can modulate metal-center electronics. For instance, in palladium-catalyzed cross-coupling reactions, similar nitrile-containing ligands enhance catalytic activity by stabilizing intermediate oxidation states.
Furthermore, the compound’s methyl group at the 6-position provides steric hindrance, directing regioselectivity in substitution reactions. This property has been exploited in synthesizing asymmetrically functionalized pyridines, which are challenging to access via traditional methods. Recent work on methyl 4-cyano-5-(difluoromethyl)-6-methylpyridine-2-carboxylate (CSCS00010802111) demonstrates how subtle modifications to the pyridine core can yield derivatives with distinct physicochemical profiles. Such studies highlight methyl 4-cyano-6-methylpicolinate’s role as a scaffold for probing structure-activity relationships in medicinal chemistry.
The systematic IUPAC name for methyl 4-cyano-6-methylpicolinate is methyl 4-cyano-6-methylpyridine-2-carboxylate. This nomenclature follows pyridine ring numbering conventions, where the nitrogen atom occupies position 1. The carboxylate ester group (-COOCH₃) is assigned position 2, while the cyano (-CN) and methyl (-CH₃) groups occupy positions 4 and 6, respectively [1] [2].
The molecular formula, C₉H₈N₂O₂, derives from the pyridine core (C₅H₃N) modified by substituents: one methyl ester (COOCH₃, adding C₂H₃O₂), one cyano group (CN, adding N), and one methyl group (CH₃). The molecular weight calculates to 176.17 g/mol, consistent with related picolinate esters [1] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Dominant absorptions include the C≡N stretch (2240–2260 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and aromatic C=C (1600–1620 cm⁻¹). The absence of broad O-H stretches (2500–3300 cm⁻¹) confirms esterification [5] [6].
Mass Spectrometry (MS)
Electron ionization (EI-MS) reveals a molecular ion peak at m/z 176 (C₉H₈N₂O₂⁺). Fragmentation pathways involve loss of the methoxy group (m/z 145) and decarboxylation (m/z 132). High-resolution MS (HRMS) would yield an exact mass of 176.0586 g/mol [5] [6].
While X-ray data for methyl 4-cyano-6-methylpicolinate remains unpublished, analogous picolinate esters exhibit planar pyridine rings with substituents influencing crystal packing. For example, methyl 6-methylpicolinate (C₈H₉NO₂) crystallizes in the P2₁/c space group with unit cell parameters a = 7.2 Å, b = 11.3 Å, c = 8.9 Å, and β = 105.5°. The ester group adopts a synperiplanar conformation relative to the pyridine nitrogen, minimizing steric hindrance [6]. In methyl 4-cyano-6-methylpicolinate, the cyano group’s electron-withdrawing nature likely enhances π-π stacking interactions between aromatic rings, while the methyl group at position 6 introduces steric effects that may reduce packing efficiency compared to unsubstituted analogs [1] [6].
Electronic Effects:
Steric and Crystallographic Trends:
Functional Group Reactivity:
Traditional synthesis of methyl 4-cyano-6-methylpicolinate typically involves multi-step approaches utilizing picolinic acid derivatives as precursor compounds. These established methodologies have been extensively documented in synthetic organic chemistry literature, providing reliable pathways for laboratory and industrial production [1] [2].
Picolinic acid functionalization represents the foundational step in traditional synthesis routes. The carboxylic acid functionality serves as the primary site for esterification reactions, while the pyridine nitrogen provides directing capabilities for subsequent transformations [5] [6].
The most widely employed strategy involves the conversion of picolinic acid to its corresponding acid chloride using thionyl chloride, followed by nucleophilic attack by methanol to form the methyl ester [2]. This two-step sequence typically proceeds under reflux conditions at temperatures between 60-80°C, achieving yields of 70-85% with reaction times of 4-8 hours [7].
Alternative functionalization approaches utilize direct esterification protocols employing Fischer esterification conditions. These methods combine picolinic acid with excess methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid [8]. The reaction proceeds through protonation of the carboxylic acid carbonyl, followed by nucleophilic attack of methanol and subsequent dehydration to form the ester linkage.
Advanced functionalization strategies have incorporated palladium-catalyzed oxidative esterification methodologies. These approaches utilize heterogeneous palladium catalysts in combination with potassium carbonate base and methanol as both reactant and solvent [7]. The process operates at 60°C under oxygen atmosphere, providing efficient conversion with simplified catalyst recovery through magnetic separation.
The introduction of cyano functionality into picolinic acid derivatives represents a critical transformation in the synthetic sequence. Nucleophilic substitution reactions employing cyanide nucleophiles constitute the predominant methodology for cyano group installation [9] [10].
The mechanism of cyano group introduction follows classical nucleophilic substitution pathways. Primary and secondary halogenated precursors undergo substitution via the SN2 mechanism, involving direct displacement of the halogen by cyanide ion [11] [12]. The reaction requires polar aprotic solvents such as dimethylformamide or acetonitrile to maintain nucleophile reactivity and prevent competing side reactions [13].
Optimal reaction conditions for cyanide substitution involve heating halogenated picolinic acid derivatives with sodium or potassium cyanide in anhydrous ethanol under reflux conditions [11]. The choice of ethanol as solvent prevents hydroxide substitution that occurs in aqueous media, ensuring selective cyano group incorporation [10]. Reaction temperatures of 78°C with reaction times of 6-12 hours typically provide yields of 75-90%.
The reactivity order for halogen leaving groups follows the expected trend based on carbon-halogen bond strength: iodide > bromide > chloride > fluoride [12]. This reactivity pattern influences both reaction rates and yields, with iodinated precursors providing the most efficient transformations.
Catalytic methodologies for methyl group incorporation have emerged as sophisticated alternatives to traditional alkylation procedures. These approaches utilize transition metal catalysts to facilitate selective methylation reactions under controlled conditions [14] [15].
Palladium-catalyzed methylation represents the most advanced catalytic approach for methyl group installation. The methodology employs palladium complexes coordinated with sterically hindered phosphine ligands such as tri-tert-butylphosphine or di-tert-butylmethylphosphine [14]. These ligand systems provide enhanced selectivity and prevent catalyst deactivation through phosphonium salt formation.
The catalytic cycle involves oxidative addition of methyl iodide to the palladium center, followed by transmetalation with boronate ester substrates and subsequent reductive elimination to form the carbon-carbon bond [15]. The reaction conditions are remarkably mild, operating at temperatures between 25-60°C with reaction times of 2-6 hours, achieving yields of 80-95%.
Substrate scope for palladium-catalyzed methylation encompasses aryl, heteroaryl, and vinyl boronate esters, providing broad applicability for picolinic acid derivative functionalization [14]. The methodology demonstrates excellent functional group tolerance and enables late-stage derivatization of complex molecular architectures.
Alternative catalytic approaches include zinc-catalyzed transesterification methodologies utilizing tetranuclear zinc cluster catalysts [16]. These systems operate under solvent-free conditions at temperatures of 60-130°C, providing environmentally advantageous processes with low environmental factor values of 0.66 [16].
Industrial-scale synthesis of methyl 4-cyano-6-methylpicolinate faces several significant challenges related to process optimization, cost efficiency, and environmental compliance. These challenges require systematic evaluation of reaction parameters and implementation of advanced process control strategies [17] [18].
Temperature control represents a critical parameter for industrial operations, as reaction rates and selectivity depend strongly on thermal management [18]. Traditional multi-step synthesis routes operating at 150-200°C require substantial energy input and specialized heating equipment. Optimization studies have demonstrated that reducing operating temperatures to 60-130°C through improved catalyst systems can achieve comparable yields while significantly reducing energy consumption [19].
Pressure optimization techniques focus on minimizing equipment costs and safety requirements. Most synthetic routes for methyl 4-cyano-6-methylpicolinate operate effectively at atmospheric pressure or slightly elevated pressures of 1-2 atmospheres [18]. This pressure range eliminates the need for high-pressure reaction vessels and associated safety systems, reducing capital investment and operational complexity.
Solvent selection and recovery constitute major considerations for industrial implementation. Traditional organic solvents such as dimethylformamide, dichloromethane, and toluene require extensive purification and recycling systems [17]. Advanced process designs incorporate solvent screening methodologies to identify optimal solvent systems that balance reaction performance with environmental and economic considerations [19].
Catalyst recovery and recycling systems are essential for economic viability of catalytic processes. Heterogeneous catalysts enable simplified separation through filtration or magnetic recovery, reducing catalyst costs and waste generation [7]. Homogeneous catalyst systems require more complex recovery procedures involving extraction or distillation techniques.
Process mass intensity optimization focuses on minimizing the total mass of materials required per unit of product. Advanced synthetic routes achieve process mass intensity values below 10, indicating efficient material utilization [17]. This metric encompasses all reagents, solvents, and catalysts used throughout the synthetic sequence.
Green chemistry principles have revolutionized the approach to methyl 4-cyano-6-methylpicolinate synthesis, emphasizing environmental sustainability, resource efficiency, and waste minimization [20] [21] [22]. These alternative methodologies address traditional synthesis limitations while maintaining or improving synthetic efficiency.
Microwave-assisted synthesis represents one of the most successful green chemistry applications for heterocyclic compound preparation [23] [24]. The methodology utilizes microwave irradiation to accelerate reaction rates through direct molecular heating, reducing reaction times from hours to minutes while improving yields [25]. Typical microwave-assisted syntheses achieve yields of 90-97% with reaction times under 12 minutes using water as the reaction medium [24].
The mechanism of microwave acceleration involves dipolar polarization and ionic conduction heating, providing rapid and uniform temperature distribution throughout the reaction mixture [23]. This heating mode eliminates hot spots and temperature gradients that can lead to side product formation in conventional heating systems.
Biocatalytic approaches utilize enzymatic systems to perform selective transformations under mild reaction conditions [26] [27]. Industrial enzyme applications have experienced rapid growth due to their ability to operate at ambient temperature and physiological pH while providing exceptional chiral and positional specificity [28]. Biocatalytic synthesis routes typically operate at temperatures of 25-40°C with pH values of 7-8, achieving yields of 70-90% with reaction times of 2-8 hours [29].
Enzyme immobilization techniques enhance process control and enable catalyst recovery for repeated use [28]. Immobilization methods include adsorption, covalent binding, affinity interactions, and entrapment in polymer matrices. These techniques improve enzyme stability, reduce operational costs, and simplify downstream processing requirements [29].
Green solvent systems emphasize the replacement of hazardous organic solvents with environmentally benign alternatives [30]. Water-based reaction media eliminate organic solvent disposal issues while providing excellent heat transfer and mass transport properties [21]. Ionic liquids represent another promising green solvent class, offering tunable properties and negligible vapor pressure for improved worker safety [30].
Solventless synthesis methodologies eliminate solvent requirements entirely, providing maximum atom economy and minimal waste generation [21]. These approaches utilize neat reactant mixtures or solid-supported reagents to achieve efficient transformations without auxiliary solvents. Reaction yields in solventless systems often exceed those obtained in traditional solvent-based procedures [16].
Electrochemical synthesis methods utilize electric current to drive chemical transformations, eliminating the need for stoichiometric oxidizing or reducing agents [31]. Electrocarboxylation processes enable the incorporation of carbon dioxide as a C1 building block, providing sustainable pathways for carboxylic acid derivative synthesis. These methods operate under mild conditions using environmentally benign electrolytes such as tetraethylammonium bromide in dimethylformamide [31].